molecular formula C19H26N2O4 B1328707 [{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid CAS No. 1142216-03-2

[{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid

Cat. No.: B1328707
CAS No.: 1142216-03-2
M. Wt: 346.4 g/mol
InChI Key: FQFPUHLFDDIRQB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid typically involves multiple steps:

    Formation of the Cyclohex-1-en-1-ylethylamine Intermediate: This step involves the reaction of cyclohexene with ethylamine under specific conditions to form the intermediate.

    Coupling with 4-Methoxyphenylacetic Acid: The intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino groups, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, [{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

While not used directly as a therapeutic agent, this compound serves as a model compound in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism by which [{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, where the compound acts as an inhibitor or activator, or receptors, where it may mimic or block natural ligands. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    [{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-hydroxyphenyl)amino]acetic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

    [{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-chlorophenyl)amino]acetic acid: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

The presence of the methoxy group in [{2-[(2-Cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it particularly useful in research settings where these specific properties are desired.

Properties

IUPAC Name

2-(N-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-25-17-9-7-16(8-10-17)21(14-19(23)24)13-18(22)20-12-11-15-5-3-2-4-6-15/h5,7-10H,2-4,6,11-14H2,1H3,(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFPUHLFDDIRQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NCCC2=CCCCC2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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